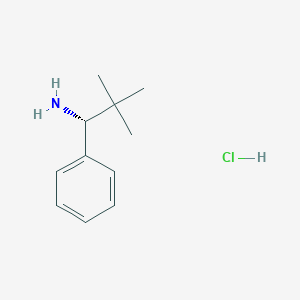

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the reduction of nitropropene to nitropropane and subsequent reduction to hydroxylamine. For instance, the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (5) was investigated using rabbit liver microsomal preparations, where synthetic hydroxylamine 8 was obtained through sequential reduction steps . Another synthesis route for similar compounds includes the Michael addition of nitroalkane anions to methyl cinnamates followed by Curtius degradation .

Molecular Structure Analysis

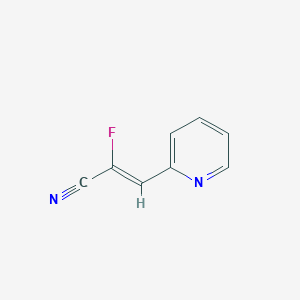

The molecular structure of amines similar to “(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” is characterized by the presence of a phenyl group and an amine group attached to a propan-1-amine backbone. The stereoselective behavior of these compounds is significant, as the R and S enantiomers can exhibit different pharmacological and toxicological profiles .

Chemical Reactions Analysis

The chemical reactions involving these amines often include metabolic pathways such as N-hydroxylation. The studies show that the R enantiomer of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane is preferentially metabolized, and this process is influenced by the presence of the S enantiomer . The formation of N-hydroxy metabolites and their interactions with cytochrome P-450 is a key aspect of the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of “(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride” are not detailed in the papers, the properties of similar amines can be inferred. These compounds are likely to be solid at room temperature and may exhibit different solubility and stability profiles depending on their molecular structure and the presence of substituents on the phenyl ring. The metabolic stability and the formation of metabolic intermediate complexes with cytochrome P-450 are also important chemical properties that can influence the pharmacological activity of these amines .

Wissenschaftliche Forschungsanwendungen

Applications in Analytical Chemistry and Biochemistry

- Ninhydrin Reaction Analysis : Ninhydrin is widely used for detecting, isolating, and analyzing amino acids, peptides, and proteins across several disciplines, including agricultural, biochemical, and medical sciences. This reaction forms a distinctive purple dye (Ruhemann's purple) with primary amino groups, facilitating the analysis of compounds across a broad spectrum of scientific research (Friedman, 2004).

Environmental and Biodegradation Studies

- Biodegradation of Aromatic Compounds : Research on the catabolism of aromatic compounds by Escherichia coli provides an extensive overview of the genes, proteins, and pathways involved in degrading aromatic amines and acids. This knowledge aids in understanding the biochemical and ecological aspects of aromatic compound degradation, with implications for bioremediation technologies (Díaz et al., 2001).

Chemical Synthesis and Polymer Research

- Synthesis of Functional Resins : The microwave-assisted synthesis of anion exchange resins, and their application in sorption processes, demonstrates how amines and related compounds are integral to creating materials with specific chemical functionalities. These synthesized resins show high sorption capacities, underlining their utility in resource-efficient processes (Cyganowski & Jermakowicz-Bartkowiak, 2018).

Nutritional and Food Science

- Role in Food-derived Compounds : Studies on food-derived heterocyclic amines, such as PhIP, delve into their formation during cooking and their potential health impacts. Analytical methods for these compounds in biological matrices and food emphasize the importance of understanding their roles and effects, highlighting the relevance of amines in nutritional science and public health (Teunissen et al., 2010).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(1R)-2,2-dimethyl-1-phenylpropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-11(2,3)10(12)9-7-5-4-6-8-9;/h4-8,10H,12H2,1-3H3;1H/t10-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMOFDSTXFQCVDC-PPHPATTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H](C1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2,2-Dimethyl-1-phenylpropan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.